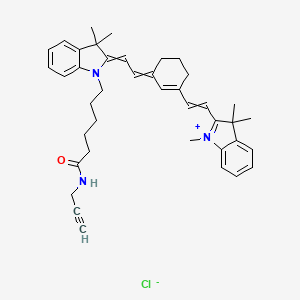

Cyanine7 alkyne

Description

Contextualizing Cyanine-Based Fluorophores in Modern Research Tools

Among the vast arsenal (B13267) of fluorescent dyes, cyanine-based fluorophores have emerged as particularly powerful tools, especially for in vivo imaging. aatbio.comnih.gov Cyanine (B1664457) dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. axispharm.com This structure gives them high molar extinction coefficients, meaning they absorb light very efficiently, and often good fluorescence quantum yields, resulting in bright signals. axispharm.com A key advantage of many cyanine dyes, including the Cyanine7 (Cy7) family, is their fluorescence in the near-infrared (NIR) region of the spectrum (typically 700-900 nm). frontiersin.orgaxispharm.com Light in this window can penetrate deeper into biological tissues with minimal interference from autofluorescence, the natural glow from biological components that can obscure signals from probes emitting at shorter wavelengths like the visible range. nih.govfrontiersin.orgaxispharm.com This makes NIR-emitting cyanine dyes like Cy7 ideal for deep-tissue and whole-animal imaging studies. axispharm.comaxispharm.com

The Emergence and Significance of Bioorthogonal Click Chemistry in Probe Design

A significant leap forward in the application of fluorescent probes came with the advent of bioorthogonal chemistry. the-scientist.com This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. the-scientist.comjocpr.com "Click chemistry," a concept introduced by K. Barry Sharpless, represents a class of these reactions that are highly efficient, selective, and produce no toxic byproducts. interchim.frinterchim.fr

The most prominent example of a click reaction used in biological research is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frinterchim.fr This reaction forms a stable triazole linkage between a molecule containing an azide (B81097) group and another with an alkyne group. interchim.frinterchim.fr The beauty of this reaction lies in its specificity; azides and alkynes are generally absent in biological systems, ensuring that the reaction only occurs between the intended molecular partners. interchim.frinterchim.fr This has revolutionized the way scientists label biomolecules. Instead of attaching a bulky fluorescent dye directly, which could alter the molecule's function, a small, unobtrusive alkyne or azide group can be introduced. A corresponding fluorescent probe, functionalized with the other reactive partner, can then be "clicked" on in a highly specific manner. the-scientist.com This approach has greatly enhanced the precision of fluorescent labeling of proteins, nucleic acids, and other biomolecules. the-scientist.cominterchim.fr

Rationale for the Specificity and Utility of Cyanine7 Alkyne in Contemporary Academic Investigations

This compound represents the convergence of the advantageous properties of NIR-emitting cyanine dyes and the precision of click chemistry. aatbio.comlumiprobe.com This compound consists of the Cyanine7 fluorophore equipped with a terminal alkyne group, making it a ready-to-use tool for bioorthogonal labeling. lumiprobe.com Its utility in modern research is multifaceted. The NIR fluorescence of the Cy7 core allows for sensitive detection in complex biological environments, including deep tissues and living organisms, with high signal-to-noise ratios. axispharm.com The alkyne handle provides a specific point of attachment for conjugation to azide-modified biomolecules via the highly efficient and biocompatible click reaction. interchim.frlumiprobe.com This combination enables researchers to selectively tag and visualize specific targets of interest in vivo, track cellular processes, and develop targeted imaging agents for diagnostic and therapeutic applications. aatbio.comaxispharm.com The specificity of the click reaction ensures that the dye is precisely located where intended, minimizing off-target signals and providing clearer, more accurate data in a wide range of academic investigations. interchim.fr

Structure

3D Structure of Parent

Properties

CAS No. |

1954687-62-7 |

|---|---|

Molecular Formula |

C40H48ClN3O |

Molecular Weight |

622.29 |

IUPAC Name |

6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C40H47N3O.ClH/c1-7-27-41-38(44)22-9-8-14-28-43-35-21-13-11-19-33(35)40(4,5)37(43)26-24-31-17-15-16-30(29-31)23-25-36-39(2,3)32-18-10-12-20-34(32)42(36)6;/h1,10-13,18-21,23-26,29H,8-9,14-17,22,27-28H2,2-6H3;1H |

InChI Key |

YTVUOGKCIKICCK-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCC#C)(C)C)CCC3)C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine7 alkyne, Cyanine 7 alkyne |

Origin of Product |

United States |

Chemical and Physical Properties of Cyanine7 Alkyne

Molecular Structure and Chemical Identifiers

Cyanine7 alkyne is a complex organic molecule characterized by a heptamethine chain linking two indolenine-based heterocyclic systems. An alkyne functional group is incorporated, typically via a linker attached to one of the nitrogen atoms of the heterocycles, to enable its use in click chemistry.

Key Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C40H48ClN3O lumiprobe.com |

| Molecular Weight | 622.28 g/mol lumiprobe.com |

| CAS Number | 1998119-13-3 (chloride salt) lumiprobe.com |

Note: The exact molecular formula and weight can vary slightly depending on the counter-ion and the specific linker used to attach the alkyne group.

Spectral Properties

The spectral characteristics of a fluorophore are critical to its function as a fluorescent probe. These properties determine the optimal wavelengths for excitation and detection, as well as the brightness of the fluorescence signal.

Spectral Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (λabs) | ~749-750 nm axispharm.cominterchim.frlumiprobe.com |

| Emission Maximum (λem) | ~773-776 nm axispharm.cominterchim.frlumiprobe.com |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | ~0.3 lumiprobe.com |

The high molar extinction coefficient indicates a high probability of light absorption at the excitation maximum. interchim.fr The quantum yield, a measure of the efficiency of converting absorbed light into emitted fluorescence, is considered moderate to good for a NIR dye. lumiprobe.com

Photostability and Fluorescence Lifetime

Photostability: Cyanine (B1664457) dyes, in general, exhibit good photostability, meaning they can withstand prolonged exposure to excitation light without significant degradation or loss of fluorescence (photobleaching). axispharm.comaxispharm.com This is a crucial property for experiments that require long-term imaging or repeated measurements. However, like all fluorophores, they are susceptible to photobleaching under intense irradiation. researchgate.net Strategies such as fluorination of the cyanine core have been explored to further enhance photostability. researchgate.net

Solubility and Storage

This compound generally exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in alcohols. interchim.frlumiprobe.com Its solubility in water is typically limited, though conjugation reactions in aqueous buffers can be performed with the addition of a co-solvent like DMSO. lumiprobe.com For long-term storage, it is recommended to keep the compound at -20°C in the dark and desiccated to prevent degradation. lumiprobe.com

Advanced Spectroscopic and Imaging Modalities Leveraging Cyanine7 Alkyne

Near-Infrared (NIR) Fluorescence Imaging Applications in Preclinical Research

Cyanine7 alkyne is extensively utilized in preclinical research for in vivo NIR fluorescence imaging. axispharm.comaatbio.comresearchgate.netaxispharm.com The NIR region (700-900 nm) offers significant advantages for biological imaging, including reduced light scattering and minimal autofluorescence from tissues, which leads to a high signal-to-noise ratio. researchgate.net The covalent conjugation of Cy7 alkyne to biomolecules allows for the targeted visualization of biological processes. researchgate.net

Deep Tissue Penetration Methodologies in Small Animal Models

A primary advantage of using NIR dyes like this compound is their ability to enable deep tissue penetration for imaging in small animal models. axispharm.comaxispharm.comcore.ac.uk The longer wavelengths of NIR light are less absorbed and scattered by biological tissues, allowing for clearer visualization of structures and processes deep within the organism. researchgate.netnih.gov This is particularly beneficial for applications such as tumor imaging and monitoring the biodistribution of therapeutic agents. Research has demonstrated that imaging in the second NIR window (NIR-II, 1,000-1,700 nm) can offer even greater spatial resolution and deeper penetration compared to the traditional NIR-I window. nih.govresearchgate.net

To enhance deep tissue imaging, this compound can be incorporated into various nanoprobe platforms. For instance, it can be conjugated to dendrimers or nanoparticles, which can improve the dye's stability and circulation time in vivo, leading to better tumor accumulation and imaging contrast. nih.gov

Strategies for High Signal-to-Noise Ratio Imaging

Achieving a high signal-to-noise ratio (SNR) is critical for sensitive and accurate fluorescence imaging. appliedradiology.comauburn.edu The inherent properties of Cyanine7 dyes, such as their high extinction coefficients and good quantum yields, contribute to bright fluorescence signals. lumiprobe.com Several strategies are employed to further enhance the SNR in preclinical imaging studies.

One common approach is to minimize background fluorescence. The use of NIR dyes like Cyanine7 inherently reduces tissue autofluorescence, a major source of noise. researchgate.net Additionally, optimizing the imaging system, such as using appropriate filters and sensitive detectors, can further improve signal detection. evidentscientific.com

Another strategy involves increasing the local concentration of the fluorophore at the target site. This can be achieved by conjugating this compound to targeting moieties like antibodies or peptides that specifically bind to biomarkers on cancer cells, for example. nih.gov This targeted delivery ensures that the fluorescent signal is concentrated in the region of interest, significantly improving the contrast against background tissues. Furthermore, computational simulations have suggested that factors like the diffusion speed of background fluorophores can influence the SNR in single-molecule imaging. biorxiv.org

| Research Finding | Imaging Modality | Key Outcome |

| Development of a PSMA-targeted dendrimer conjugated with sulfo-cyanine7.5. nih.gov | Fluorescence Imaging | Showed superior in vivo target specificity in a prostate cancer model, enabling effective imaging. nih.gov |

| Use of a Cy7-labeled probe for NIR fluorescence imaging. researchgate.net | NIR Fluorescence Imaging | Successfully imaged OC183B2 positive xenografts, with optimal tumor-to-background ratios at 96 hours post-injection. researchgate.net |

| Evaluation of NIR dyes for SWIR fluorescence imaging. nih.gov | SWIR Fluorescence Imaging | Demonstrated that increased rigidity of the heptamethine chain in cyanine (B1664457) dyes can improve SWIR imaging performance, achieving higher spatial resolution at greater depths. nih.gov |

Photoacoustic Imaging (PAI) Research Exploiting this compound

Photoacoustic imaging (PAI) is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. advancedsciencenews.comrsna.org When a molecule absorbs light, it generates a small amount of heat, causing it to expand and create an acoustic wave that can be detected by an ultrasound transducer. rsna.org this compound, with its strong absorption in the NIR region, is an excellent candidate for use as a PAI contrast agent. mdpi.com

Integration of this compound into Photoacoustic Probe Design

The design of effective photoacoustic probes is crucial for the sensitivity and specificity of PAI. mdpi.com this compound can be readily integrated into these probes through its alkyne functional group, which allows for covalent attachment to various targeting molecules or nanoparticles via click chemistry. lumiprobe.com

For a molecule to be an efficient photoacoustic contrast agent, it should ideally have a low fluorescence quantum yield, as the energy that is released as fluorescence is not converted into heat for the photoacoustic signal. mdpi.com While Cyanine7 dyes are fluorescent, their strong absorbance can still generate a significant photoacoustic signal. Researchers are also developing "activatable" probes where the photoacoustic signal is only generated upon interaction with a specific target, such as an enzyme. nih.gov In one study, a probe was designed with two chromophores, where the subtraction of images at two different wavelengths made the probe effectively "silent" until cleavage by a target enzyme, which then produced a signal at a single wavelength. nih.gov

Methodologies for Combined Fluorescence and Photoacoustic Imaging

The complementary nature of fluorescence and photoacoustic imaging has led to the development of dual-modality probes and imaging systems. scintica.comnih.gov These approaches aim to provide both the high-resolution structural information from PAI and the high-sensitivity functional information from fluorescence imaging. nih.gov

Probes incorporating this compound can serve as contrast agents for both modalities. nih.gov For example, a nanoprobe can be labeled with Cyanine7.5, enabling both fluorescence detection and photoacoustic signal generation. nih.gov This allows for initial tumor localization and margin mapping using the deeper penetration of PAI, followed by real-time fluorescence imaging to guide the resection of any residual disease. nih.gov Recent research has focused on creating versatile platforms for developing dual-channel NIR fluorescence and photoacoustic probes that minimize crosstalk between the two channels, allowing for more precise biomarker detection. researchgate.net

| Research Finding | Imaging Modality | Key Outcome |

| Development of PSMA-targeted PAMAM dendrimers with sulfo-cyanine7.5. nih.gov | Fluorescence and Photoacoustic Imaging | The conjugate demonstrated suitability for both fluorescence and photoacoustic imaging of prostate cancer xenografts. nih.gov |

| Design of an activatable photoacoustic probe. nih.gov | Photoacoustic Imaging | A probe was created that becomes photoacoustically active only after enzymatic cleavage, enabling specific detection of the target. nih.gov |

| Use of a uPAR-targeted nanoprobe for image-guided surgery. nih.gov | Photoacoustic and Fluorescence Imaging | Combined PAI for initial tumor mapping and NIR fluorescence for guiding resection of residual disease significantly reduced local tumor recurrence in a mouse model. nih.gov |

Multi-Spectral and Hyperspectral Imaging Techniques

Multi-spectral and hyperspectral imaging are advanced techniques that capture image data at multiple specific wavelengths across the electromagnetic spectrum. This allows for the differentiation of multiple fluorophores or absorbing molecules within a single sample. Cyanine dyes, with their distinct spectral properties, are well-suited for such applications. alfa-chemistry.com

The ability to label different biological targets with spectrally distinct cyanine dyes (e.g., Cy3, Cy5, Cy7) enables the simultaneous visualization and analysis of multiple cellular components or processes. axispharm.com While specific research directly detailing the use of this compound in multi-spectral or hyperspectral imaging is not prevalent in the provided search results, the general principles of using cyanine dyes in these techniques are well-established. The distinct spectral signature of Cyanine7 would allow it to be unmixed from other fluorophores in a multi-spectral dataset, providing another layer of information in complex biological studies.

Spectral Unmixing Approaches for Differentiating Multiple Probes

In complex biological environments, distinguishing the signal of a specific fluorescent probe from other endogenous or exogenous fluorophores is a significant challenge. Spectral unmixing is a computational method used to address this issue. This technique relies on the unique emission or absorption spectra of different molecules to deconvolve their individual contributions from a composite signal.

Cyanine7 and its derivatives are well-suited for spectral unmixing, primarily due to their distinct and broad absorption profiles in the near-infrared window. nih.gov A key application is in multispectral optoacoustic tomography (MSOT), an imaging modality that combines optical excitation with ultrasound detection. snmjournals.org In MSOT, the ability to perform measurements at multiple wavelengths allows for the effective separation of signals from different absorbers. nih.gov

For instance, research involving a Cyanine7-conjugated peptide, E4x12-Cy7, demonstrated successful spectral unmixing in vivo. snmjournals.org The probe exhibits a broad absorption spectrum (ranging from 550 to 850 nm) with a maximum at 760 nm. nih.gov This characteristic allows algorithms to differentiate the signal of the Cyanine7-based probe from endogenous tissue components that also absorb in this region, such as hemoglobin and deoxyhemoglobin. snmjournals.org By using the known spectra of each component, the raw optoacoustic data can be unmixed to produce separate images showing the precise localization of the Cyanine7 probe. nih.govsnmjournals.org This approach is critical for reducing background noise and improving the accuracy of molecular imaging.

Quantitative Imaging Methodologies

A primary goal of molecular imaging is to quantify biological processes, such as determining the concentration of a specific molecule in a tissue. The properties of this compound support such quantitative analyses. The intensity of the signal generated by a probe should ideally correlate directly and linearly with its concentration.

Studies utilizing Cyanine7 conjugates in optoacoustic imaging have validated this quantitative potential. After applying spectral unmixing to isolate the probe's signal, a clear linear correlation was established between the optoacoustic signal intensity of a Cyanine7-peptide conjugate (E4x12-Cy7) and its molar concentration. nih.gov This linearity (with a reported R² value of 0.99) is fundamental for accurately quantifying the amount of the probe present in a region of interest. nih.gov

The table below presents data from a study demonstrating the linear relationship between the concentration of a Cyanine7 conjugate and its corresponding optoacoustic signal after spectral unmixing.

| Concentration (µM) | Relative Optoacoustic Signal (Arbitrary Units) |

| 2 | Low |

| 5 | Increased |

| 10 | Moderate |

| 15 | High |

| 25 | Maximum |

| Data derived from research demonstrating a linear correlation (R² = 0.99) between E4x12-Cy7 concentration and its unmixed optoacoustic signal. nih.gov |

Furthermore, the alkyne group itself is leveraged in other quantitative methods like alkyne-tag Surface-Enhanced Raman Scattering (SERS) microscopy, which can be used for real-time monitoring and quantitative evaluation of drug uptake at the single-cell level. researchgate.net This highlights the versatility of the alkyne functional group in advanced quantitative imaging contexts.

Super-Resolution Microscopy Applications with this compound Conjugates

Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale (down to 20-30 nm). ibidi.comnumberanalytics.com The selection of appropriate fluorescent probes is critical for the success of these methods. nih.gov Cyanine dyes are frequently used in super-resolution applications due to their brightness and photophysical properties. The ability to conjugate this compound to specific targets via click chemistry makes it a powerful tool for nanoscale imaging. nih.gov

Localization-Based Super-Resolution Techniques (e.g., PALM, STORM)

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are two major localization-based techniques. ibidi.com They rely on the principle of temporally separating the fluorescence of individual molecules. abbelight.com In a typical experiment, most fluorophores are in a non-emissive "off" state, while a sparse, random subset is switched to an "on" state. By precisely localizing the center of emission of these individual molecules and repeating the process over thousands of frames, a composite super-resolved image is constructed. abbelight.com

The success of STORM depends on the use of bright, photoswitchable organic dyes. abbelight.com Cyanine dyes, including the related Cy5, are workhorses for STORM. nih.gov Conjugates of alkyne-functionalized fluorophores are readily used to label biomolecules for STORM imaging. nih.gov For example, after metabolically incorporating an azide-modified amino acid into proteins, an alkyne-bearing fluorophore can be attached via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for subsequent imaging. nih.gov

This compound is a suitable candidate for such applications due to its properties:

High Extinction Coefficient and Quantum Yield : Cyanine7 has a high extinction coefficient and a good fluorescence quantum yield, resulting in bright emission that is essential for precise single-molecule localization. antibodies.com

Near-Infrared Emission : Its emission in the NIR range helps to reduce autofluorescence from the sample, improving the signal-to-noise ratio. interchim.fr

Alkyne Group for Covalent Labeling : The alkyne handle ensures stable, covalent attachment to the target, which is necessary for long acquisition times. antibodies.com

High labeling density is crucial for achieving high-quality super-resolved images, and the efficiency of click chemistry reactions with probes like this compound helps to ensure this requirement is met. nih.gov

| Technique | Principle | Role of this compound |

| STORM | Uses photoswitchable organic dyes that are cycled between "on" and "off" states to localize single molecules over time. abbelight.com | Provides bright, NIR fluorescence for high signal-to-noise localization. The alkyne group enables high-density, covalent labeling of target structures via click chemistry. antibodies.comnih.gov |

| PALM | Employs photoactivatable fluorescent proteins that are switched from a dark to a fluorescent state by a specific wavelength of light. ibidi.comabbelight.com | While PALM typically uses fluorescent proteins, the principles of single-molecule localization are similar. Alkyne-modified dyes are used in related techniques. researchgate.net |

Stimulated Emission Depletion (STED) Microscopy Implementations

Stimulated Emission Depletion (STED) microscopy is a deterministic super-resolution method. ibidi.com It achieves sub-diffraction resolution by using a second, donut-shaped laser beam (the STED beam) to quench fluorescence at the periphery of the excitation spot. sigmaaldrich.com This process effectively narrows the area from which fluorescence can be emitted, thereby increasing resolution. ibidi.com The choice of fluorophore is critical, as it must be able to undergo stimulated emission efficiently without excessive photobleaching. nih.gov

The spectral properties of Cyanine7 make it compatible with STED microscopy. A typical STED setup requires the fluorophore's emission spectrum to overlap with the wavelength of the STED depletion laser. researchgate.net For red- and far-red emitting dyes like other cyanines, STED lasers in the range of 660 nm to 775 nm are commonly used. sigmaaldrich.comresearchgate.net Given that Cyanine7 has an emission maximum around 773 nm, a depletion laser operating at a longer wavelength in the NIR could be effectively applied. antibodies.com

The key requirements for a STED fluorophore that this compound possesses include:

High Photostability : The probe must withstand high-intensity excitation and depletion laser power. nih.gov

High Fluorescence Brightness : A strong signal is needed to overcome any residual background. interchim.fr

Spectral Compatibility : The emission peak must be positioned appropriately relative to available STED depletion laser lines. researchgate.net

The ability to use this compound in multicolor STED imaging is also advantageous. By combining it with other fluorophores that have different excitation and emission spectra and are compatible with different STED lasers, researchers can simultaneously visualize multiple structures at nanoscale resolution. sigmaaldrich.com

Applications of Cyanine7 Alkyne in Cellular and Molecular Biology Research

Cell Tracking and Fate Mapping Methodologies

The ability to track cells over time and understand their ultimate fate is fundamental to developmental biology, immunology, and cancer research. Cyanine7 alkyne provides a robust method for labeling cells to monitor their behavior both in culture and within a living organism.

In Vitro Cell Labeling and Proliferation Studies

In the laboratory setting, Cy7 alkyne is utilized for labeling and tracking cells in culture. stargraydye.com This is often achieved by introducing an azide-modified precursor, which is incorporated into cellular components, followed by the addition of Cy7 alkyne for fluorescent tagging. This method allows researchers to observe cell division and monitor cell populations over time.

Cell proliferation can be quantified using various assays. One common method involves the use of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. baseclick.euthermofisher.com During DNA synthesis, EdU is incorporated into the newly synthesized DNA of actively dividing cells. baseclick.eu These EdU-labeled cells can then be detected by a click reaction with an azide-functionalized fluorescent dye, such as a Cy7 derivative. baseclick.eu This technique offers a sensitive and reproducible alternative to traditional BrdU assays for assessing cell proliferation. thermofisher.com Other assays measure cell viability as an indicator of proliferation by quantifying ATP levels or protease activity. oncolines.com Cytotoxicity assays can also employ cyanine (B1664457) dyes that enter and stain the DNA of cells with compromised membrane integrity, providing a measure of cell death. oncolines.com

Receptor-Targeted Imaging and Ligand-Binding Studies

Understanding the location, dynamics, and function of cell surface receptors is crucial in many areas of biology. Cy7 alkyne facilitates the creation of targeted probes that can specifically bind to and visualize these receptors.

Development of Peptidic and Antibody-Conjugated Probes

The alkyne group of Cy7 allows for its straightforward conjugation to azide-modified targeting ligands, such as peptides or antibodies, via click chemistry. acs.orginterchim.fr These targeting moieties are chosen for their high affinity and specificity for a particular cell surface receptor. For example, peptides like cRGDfK can be used to target integrin receptors, which are often overexpressed in tumors. acs.org Similarly, antibodies or antibody fragments can be functionalized to create highly specific probes for various cellular targets. aatbio.com The resulting Cy7-conjugated probes enable the sensitive and specific detection of the receptor of interest in both fixed and living cells. stargraydye.comacs.org

A study in 2021 reported the synthesis of a strained alkyne derivative of a heptamethine cyanine dye (s775z-alkyne) which was then reacted with an azide-modified cRGDfK peptide. acs.org This created a targeted NIR fluorescent probe for imaging cancer cells that overexpress integrin receptors. acs.org

| Probe Component | Target | Application | Reference |

|---|---|---|---|

| cRGDfK Peptide | Integrin Receptors | Cancer Cell Imaging | acs.org |

| Antibody | Specific Cell Surface Antigens | Targeted Cell Labeling | aatbio.com |

| Minigastrin Analogue (MG11) | Cholecystokinin-2 Receptor (CCK2R) | Bimodal PET/FI Imaging | mdpi.com |

Visualization of Membrane Receptors and Internalization Pathways

Once a cell is labeled with a Cy7-alkyne-conjugated probe, the localization and dynamics of the targeted receptor can be visualized using fluorescence microscopy. axispharm.com This allows researchers to study the distribution of receptors on the cell surface and observe processes like receptor clustering or redistribution upon ligand binding.

Furthermore, these probes are instrumental in studying receptor internalization, the process by which cell surface receptors are brought into the cell. neb.com By incubating cells with a Cy7-labeled ligand and monitoring the fluorescence signal over time, researchers can track the movement of the receptor-ligand complex from the cell surface into intracellular compartments like endosomes. neb.comrsc.org This provides insights into the mechanisms of signal termination and receptor trafficking, which are fundamental aspects of cell signaling. neb.com Advanced techniques like single-molecule FRET can even be used to visualize the conformational dynamics of receptors during activation and internalization. nih.gov

Organelle-Specific Labeling and Subcellular Localization Studies

In addition to tracking whole cells and cell surface receptors, Cy7 alkyne can be used to develop probes that target specific organelles within the cell. By conjugating Cy7 alkyne to molecules that are known to accumulate in particular subcellular compartments, researchers can create tools for organelle-specific imaging. For instance, probes can be designed to label mitochondria, lysosomes, or the endoplasmic reticulum. This enables the study of organelle morphology, function, and dynamics in living cells. The ability to specifically label subcellular structures with a bright and photostable NIR dye like Cy7 is crucial for understanding the intricate organization and functioning of the cell. axispharm.com

Methodologies for Mitochondrial and Endoplasmic Reticulum Labeling

Cyanine7 (Cy7) dyes are instrumental in advanced imaging of subcellular organelles. Researchers have achieved two-color super-resolution imaging of both mitochondria and the endoplasmic reticulum (ER) by using spectrally distinct probes, which allows for the detailed observation of morphological dynamics like mitochondrial fusion and fission, as well as ER remodeling. acs.org

The general strategy for labeling these organelles with this compound involves a two-step process. First, a molecule functionalized with an azide (B81097) group is designed to specifically accumulate within the target organelle. For mitochondria, this is often achieved by using lipophilic cations that are drawn to the negative mitochondrial membrane potential. nih.gov Once the azide-tagged molecule is localized, the cell is treated with this compound. The alkyne on the dye reacts with the azide on the targeting molecule via click chemistry, resulting in the covalent attachment of the bright, near-infrared fluorophore specifically to the organelle of interest. interchim.fr This methodology enables dynamic, high-resolution imaging of these critical cellular structures. acs.org A specific application involves using an isopropyl iodoacetamide (B48618) alkyne (IPIAA) probe to cap reduced cysteines in proteins proximal to mitochondria, allowing for the analysis of the local mitochondrial redoxome. nih.gov

Probing Lysosomal and Nuclear Compartments

The application of alkyne-functionalized dyes extends to the labeling of other cellular compartments, such as lysosomes. Research has shown that certain iridium(III)-tetrazine complexes, which are initially non-luminescent, can be "switched on" by reacting with strained alkyne derivatives. nih.govacs.org This bio-orthogonal reaction can be engineered to occur within lysosomes, leading to a strong and localized fluorescent signal from that compartment. nih.govacs.org This activatable approach minimizes background fluorescence, as the probe only becomes emissive upon reacting with its alkyne target inside the lysosome. nih.govacs.org

While direct examples of this compound for nuclear labeling are less commonly detailed, the underlying principle of click chemistry is applicable. An azide-modified molecule with a nuclear localization signal could be introduced into cells, followed by the addition of this compound to specifically label the nucleus for visualization. googleapis.com

Monitoring Enzyme Activity and Biomarker Detection Strategies

Beyond static imaging, this compound is a key component in dynamic probes designed to report on specific molecular events like enzyme activity and biomarker presence. These probes are engineered to change their fluorescent properties upon interaction with their target. acs.orgmdpi.com

Design of FRET-Based and Activatable Enzyme Probes

Förster Resonance Energy Transfer (FRET) is a mechanism that can be harnessed to create probes that monitor molecular interactions. rsc.org A FRET-based probe for enzyme activity can be designed by flanking an enzyme's specific recognition sequence with a donor fluorophore and an acceptor (quencher). nih.gov In the intact probe, the fluorescence of the donor is quenched. When the target enzyme cleaves the recognition sequence, the donor and acceptor are separated, restoring fluorescence. This compound can be incorporated as the FRET reporter in such modular assays designed to monitor ligation reactions. rsc.org

Activatable, or "smart," probes represent another powerful strategy. nih.gov These probes are designed to be in a non-fluorescent "off" state until they are acted upon by a specific enzyme. mdpi.comnih.gov For instance, a quencher moiety can be attached to a Cyanine7 fluorophore via a linker that is specifically cleaved by the target enzyme. nih.gov This cleavage event unmasks the Cy7 dye, causing a "turn-on" of its near-infrared fluorescence, which directly signals the presence and activity of the enzyme. mdpi.com This design minimizes false-positive signals from unbound probes and is highly suitable for imaging enzyme activity in real-time within complex biological systems. nih.gov

Strategies for Detecting Specific Biorecognition Events

This compound is a critical tool for detecting biomarkers, which are measurable indicators of a biological state, such as a disease. mdpi.comscispace.com The fundamental strategy involves conjugating this compound to a molecule that has a high affinity and specificity for the biomarker of interest. acs.org The alkyne group allows for its attachment to an azide-modified recognition agent (e.g., a peptide, antibody, or aptamer) through click chemistry. core.ac.uk

A prominent example is in cancer imaging. Researchers have developed probes where this compound is attached to a cRGDfK peptide. acs.org This peptide selectively binds to integrin receptors, which are often overexpressed on the surface of cancer cells. The resulting fluorescent probe effectively "paints" tumors, allowing for their visualization via near-infrared fluorescence imaging. acs.org This approach leverages the high sensitivity of fluorescence detection and the specificity of the biorecognition event to identify and locate target cells or tissues. acs.orgacs.org

Table 2: Examples of this compound-Based Probe Applications

| Application Area | Probe Design Principle | Target | Outcome | Reference |

| Organelle Imaging | Click reaction with azide-tagged organelle-localizing molecules. | Mitochondria, ER | High-resolution, two-color imaging of organelle structure and dynamics. | acs.org |

| Organelle Imaging | Bio-orthogonal reaction of strained alkynes with tetrazine complexes. | Lysosomes | "Turn-on" fluorescence localized to the lysosomal compartment. | nih.govacs.org |

| Enzyme Sensing | Activatable probe with an enzyme-cleavable linker. | Specific enzymes (e.g., proteases) | "Turn-on" NIR fluorescence upon enzymatic cleavage, reporting on activity. | mdpi.comnih.gov |

| Reaction Monitoring | Modular FRET-based cyanine probe. | Ligation reaction components | Change in FRET signal upon successful chemical ligation. | rsc.org |

| Biomarker Detection | Conjugation to a cRGDfK peptide via click chemistry. | Integrin receptors on cancer cells | NIR fluorescence imaging of tumors. | acs.org |

Cyanine7 Alkyne in Emerging Research Fields and Materials Science

Integration into Nanomaterials for Enhanced Research Capabilities

The unique properties of Cyanine7 alkyne have led to its widespread integration into various nanomaterials, significantly enhancing their capabilities for research applications, especially in bio-imaging and targeted delivery studies.

The covalent attachment of this compound to polymeric nanoparticles is a key strategy in the development of advanced drug delivery systems. Researchers utilize the alkyne group on the Cy7 molecule to readily conjugate it with azide-functionalized polymers, forming stable, fluorescently tagged nanoparticles. lumiprobe.commedchemexpress.com This labeling allows for the precise tracking of nanoparticles in complex biological environments.

For instance, research has focused on conjugating this compound to biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create fluorescent nanoparticles. cd-bioparticles.net These labeled nanoparticles can be loaded with therapeutic agents and their journey through the body, accumulation at target sites (such as tumors), and subsequent clearance can be monitored non-invasively using fluorescence imaging. The rapid and efficient nature of click chemistry ensures that the dye is securely attached without significantly altering the nanoparticle's properties. rsc.org

A study on star-like tri-block polymer-doxorubicin conjugates utilized this compound for in vivo imaging, demonstrating the tumor-specific accumulation and renal excretion of the nanoparticles. Another research effort developed polymersome nanoparticles labeled with this compound to image their localization and analyze treatment effects in zebrafish embryos with melanoma cancer cells. lumiprobe.com

Table 1: Research Findings on this compound Conjugated to Polymeric Nanoparticles

| Research Focus | Nanoparticle System | Key Finding |

| Anticancer Therapy | Star-like tri-block polymer-doxorubicin conjugates | Demonstrated tumor-specific accumulation and renal excretability of the nanoparticles in vivo. lumiprobe.com |

| Cancer Imaging & Treatment Analysis | Polymersome nanoparticles | Enabled real-time imaging of nanoparticle localization and treatment effects in a zebrafish melanoma model. lumiprobe.com |

| General Drug Delivery | Functionalized Microbubbles | Established a rapid, catalyst-free method for attaching drug-loaded nanoparticles to microbubbles for ultrasound-guided delivery. rsc.org |

Encapsulating this compound within the core or lipid bilayer of liposomes and micelles is another effective strategy to enhance its utility in bioimaging. researchgate.net This encapsulation protects the dye from quenching and degradation in aqueous biological environments, leading to brighter and more stable fluorescence. researchgate.net Liposomes, which are spherical vesicles composed of a lipid bilayer, and micelles, which are self-assembling colloidal particles with a hydrophobic core and hydrophilic shell, are excellent carriers for hydrophobic dyes like Cy7 alkyne. researchgate.netsemanticscholar.org

The encapsulation of cyanine (B1664457) dyes within nanoparticles can significantly increase their fluorescence quantum yield. researchgate.net This enhanced brightness allows for more sensitive detection and imaging. For example, mTHPC, a photosensitizer, was loaded into polymeric micelles for photodynamic therapy, with the micelles enhancing its delivery and therapeutic effect. acs.org While this study did not use this compound specifically, it highlights the potential of using such systems to carry and protect fluorescent molecules. The ability to encapsulate both imaging agents and therapeutic drugs within the same nanoparticle also opens the door for the development of theranostic platforms, which combine diagnostic imaging and therapy. semanticscholar.org

Table 2: Bioimaging Enhancement through Encapsulation of Cyanine Dyes

| Encapsulation Vehicle | Dye | Enhancement Effect | Research Application |

| Calcium Phosphate Nanoparticles | Cy3 | Enhanced photophysical properties and brightness. researchgate.net | Single-molecule tracking and in vivo tumor detection. researchgate.net |

| Polymeric Micelles | mTHPC | Prolonged blood circulation and enhanced photocytotoxicity. acs.org | Selective photodynamic therapy against cancer cells. acs.org |

| Liposomes | Various Imaging Probes | Increased accumulation at tumor sites via the EPR effect and potential for theranostics. researchgate.net | Molecular imaging and drug delivery. researchgate.net |

The creation of hybrid systems that combine this compound with quantum dots (QDs) or gold nanoparticles (AuNPs) represents a cutting-edge area of materials science. These hybrid structures leverage the unique optical and electronic properties of each component to create materials with novel functionalities. The alkyne group on the Cy7 dye is instrumental in assembling these systems, often via click chemistry. nih.gov

In these hybrids, the interaction between the cyanine dye and the nanoparticle can lead to phenomena such as Förster resonance energy transfer (FRET) or metal-enhanced fluorescence (MEF). researchgate.net For example, coupling a fluorescent emitter like a cyanine dye with a plasmonic gold nanoparticle can amplify the dye's fluorescence signal. researchgate.net The distance between the dye and the nanoparticle is critical and can be precisely controlled using assembly techniques like DNA-based self-assembly or protein-mediated coupling. rsc.orgarxiv.org

Recent research has demonstrated the assembly of hybrid CdSe/ZnS quantum dot-gold nanoparticle composites using copper-catalyzed azide-alkyne cycloaddition. nih.gov These composites exhibited significantly improved photocatalytic performance compared to the quantum dots alone, showcasing the synergistic effects within the hybrid system. nih.gov Such hybrid materials have potential applications in highly sensitive biosensing and advanced optical devices. dovepress.com

Encapsulation within Liposomes and Micelles for Bioimaging Enhancement

Hydrogel and Biomaterial Scaffolds for 3D Cell Culture and Tissue Engineering Research

Hydrogels, which are water-swollen polymer networks, are widely used as scaffolds in 3D cell culture and tissue engineering because they mimic the natural extracellular matrix (ECM). sigmaaldrich.comnih.gov this compound is increasingly being used to functionalize these hydrogels, enabling researchers to visualize and study cellular processes within these 3D environments.

The ability to label and track cells in situ within a 3D hydrogel scaffold is crucial for understanding cell behavior, differentiation, and tissue formation. nih.gov this compound, with its bioorthogonal reactivity, can be used to fluorescently tag cells before or after they are encapsulated in a hydrogel. This is often achieved by modifying the cell surface with an azide-containing molecule, which then reacts with the alkyne-functionalized Cy7 dye.

This method allows for the non-invasive, long-term tracking of cell populations within the 3D culture system. Researchers can monitor cell migration, proliferation, and interactions with the surrounding hydrogel matrix in real-time. The NIR fluorescence of Cyanine7 is particularly advantageous for imaging deep within these dense, scattering scaffolds. nih.gov While direct studies detailing the use of this compound for in situ cell labeling in hydrogels are emerging, the principles of bioorthogonal labeling are well-established, and the use of fluorescent dyes for this purpose is common. nih.gov

The degradation and remodeling of biomaterial scaffolds by cells are fundamental processes in tissue engineering. researchgate.net Attaching this compound to the hydrogel polymer backbone allows researchers to monitor these processes over time. As cells secrete enzymes that break down the hydrogel, the fluorescent signal in that area will decrease or be cleared away, providing a quantitative measure of degradation.

Fluorescence imaging has been highlighted as an innovative method for tracking the loss of fluorescent signals over time to monitor material degradation. researchgate.net For example, a dual-fluorescent labeling strategy has been employed to analyze the degradation of nanocapsules and the diffusion of their contents through a 3D collagen gel. researchgate.net In another approach, FRET-based sensors can be incorporated into the hydrogel, where a change in FRET efficiency signals the cleavage of a specific peptide sequence by cellular enzymes. By using a FRET pair that includes a NIR dye like Cyanine7, these remodeling events can be imaged with high sensitivity and spatial resolution. This provides invaluable insights into how cells interact with and modify their environment, which is critical for designing the next generation of biomaterials. acs.org

In Situ Labeling of Cells within Hydrogel Matrices

Optoelectronic and Photonic Material Research

Cyanine7 (Cy7) alkyne is a near-infrared (NIR) fluorescent dye that has garnered significant attention in optoelectronic and photonic material research. researchgate.net As a derivative of the heptamethine cyanine dye family, its distinct structure and photophysical properties make it a valuable tool in applications requiring light emission and detection in the NIR spectrum. researchgate.net The core of its utility lies in its terminal alkyne group, which allows for highly specific and efficient covalent bonding to molecules containing an azide (B81097) group via a copper-catalyzed reaction known as "click chemistry". antibodies.comlumiprobe.com This capability enables its integration into complex molecular systems and materials designed to interact with light.

The dye's strong absorption and emission in the near-infrared window (typically around 750 nm and 775 nm, respectively) are particularly advantageous. axispharm.com This spectral range allows for deeper penetration of light into biological tissues and reduces interference from background autofluorescence, a common issue with dyes that operate in the visible spectrum. researchgate.netaxispharm.com Research in photonic materials, which focuses on creating structures that control and manipulate light, leverages dyes like this compound as active components. bioinspired-materials.chcnr.it When incorporated into polymers, nanoparticles, or other scaffolds, the dye imparts fluorescent properties to the material, enabling its use in advanced applications.

The unique characteristics of this compound make it an important component in the development of sophisticated sensing platforms and optical biosensors. core.ac.uk Optical biosensors are analytical devices that use light to detect the presence of specific biological molecules or changes in a biological system. frontiersin.org The function of this compound in these platforms is primarily as a signaling element.

Through its alkyne functional group, the dye can be precisely attached to probes such as peptides, proteins, or DNA sequences that are designed to bind to a specific target analyte. aatbio.commedchemexpress.com Upon binding of the probe to its target, a change in the dye's fluorescence can be detected. This change might be an increase or decrease in intensity, a shift in wavelength, or a change in fluorescence lifetime, which signals the presence and sometimes the quantity of the target molecule.

Research has demonstrated the use of cyanine dyes, including Cyanine 7, in array-based discriminative optical biosensors. frontiersin.org These systems can employ multiple fluorescent dyes with different spectral properties to identify various proteins simultaneously, even within complex mixtures. frontiersin.org The ability to conjugate this compound to different recognition elements allows for the creation of highly specific and sensitive detection systems for applications ranging from medical diagnostics to environmental monitoring. frontiersin.orgntu.edu.sg

This compound is a prime example of a fluorescent dye developed for advanced optical systems. Its development focuses on optimizing key photophysical properties for demanding applications like in vivo imaging. aatbio.comlumiprobe.com The key parameters that make it suitable for such systems are its high molar extinction coefficient, significant fluorescence quantum yield, and good photostability. antibodies.comaxispharm.comlunanano.ca A high extinction coefficient means the dye absorbs light very efficiently, while a high quantum yield indicates that it effectively converts that absorbed light into emitted fluorescent light, resulting in a bright signal. researchgate.netaxispharm.com

The chemical structure of cyanine dyes can be modified to fine-tune their properties. researchgate.net For instance, incorporating a rigid cyclic fragment into the polymethine chain can enhance both the stability and the fluorescence quantum yield. researchgate.net Furthermore, the creation of sulfonated versions of this compound improves its water solubility, which is crucial for biological applications as it allows for labeling reactions in aqueous buffers without the need for organic co-solvents. glpbio.comlumiprobe.com The alkyne functionality itself represents a key development, providing a versatile chemical handle for incorporation into a wide array of materials and molecular probes through the robust and specific click chemistry reaction. lumiprobe.com

Interactive Data Table

The table below summarizes the key optical properties of this compound as reported by various sources.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | ~750 nm | antibodies.comaxispharm.comlunanano.ca |

| Emission Maximum (λem) | ~773 - 776 nm | antibodies.comlunanano.cabiomol.com |

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | antibodies.comlunanano.ca |

| Fluorescence Quantum Yield (φ) | 0.3 | antibodies.comlunanano.ca |

| Reactive Group | Alkyne | antibodies.comlumiprobe.com |

Methodological Considerations and Optimization in Cyanine7 Alkyne Research

Strategies for Minimizing Non-Specific Binding and Background Fluorescence

Non-specific binding and background fluorescence are significant challenges in imaging studies that utilize fluorescent probes like Cyanine7 (Cy7) alkyne. These phenomena can obscure the desired signal, leading to decreased sensitivity and inaccurate localization of the target molecule. Several strategies have been developed to mitigate these issues, broadly categorized into surface passivation and blocking techniques, as well as the implementation of wash-free labeling methodologies.

Surface Passivation and Blocking Techniques

The primary goal of surface passivation is to create a biocompatible and inert surface that resists the non-specific adsorption of biomolecules, including fluorescently labeled probes. nih.gov Polyethylene glycol (PEG) has been a widely used agent for this purpose; however, standard PEGylation methods can be time-consuming and may not be sufficient for experiments involving high concentrations of labeled species. nih.gov

To address these limitations, improved passivation methods have been developed. One such method involves the use of dichlorodimethylsilane (B41323) (DDS) followed by treatment with Tween-20, a nonionic surfactant. nih.govresearchgate.net This DT20 surface has been shown to be more effective at preventing non-specific binding compared to traditional PEG surfaces, without altering the behavior of tethered biomolecules. nih.gov Another approach involves treating PEG or BSA-coated surfaces with nonionic detergents like polysiloxane-Tween-20 or dimethyldichlorosilane-Tween-20, which increases surface hydrophobicity and can reduce non-specific binding by up to tenfold. researchgate.net

Blocking agents are also crucial for minimizing non-specific interactions. bio-techne.com These agents work by occupying potential non-specific binding sites on the sample. bio-techne.com Common blocking agents include bovine serum albumin (BSA), casein, and gelatin. bio-techne.comthe-scientist.com However, these traditional blockers may not be effective against the non-specific binding of charged fluorescent dyes. chemie-brunschwig.chbiotium.com Next-generation dyes, including some cyanine (B1664457) derivatives, often carry multiple charges to enhance solubility and brightness, which can also lead to increased electrostatic interactions with various surfaces. chemie-brunschwig.chbiotium.com To counter this, specialized blocking buffers have been developed that contain components to block both non-specific protein binding and background from charged dyes. chemie-brunschwig.chbiotium.com For instance, the TrueBlack® IF Background Suppressor System has been shown to reduce non-specific binding of antibodies conjugated to charged dyes like Cy5.5. biotium.com

The choice of blocking agent can be critical. For immunofluorescence, using normal serum from the same species as the secondary antibody host is often recommended. bio-techne.com The inclusion of a non-ionic detergent, such as Triton X-100 or Tween 20, in blocking and wash buffers is also essential to minimize non-specific hydrophobic interactions. bio-techne.com

Table 1: Comparison of Surface Passivation and Blocking Strategies

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Polyethylene Glycol (PEG) Passivation | Covalently attaching PEG to the imaging surface to create a hydrophilic and protein-repellent layer. nih.gov | Widely used and effective at reducing non-specific binding of proteins. nih.gov | Can be time-consuming to prepare and may not be sufficient for high concentrations of labeled molecules. nih.gov |

| DDS-Tween-20 (DT20) Surface | A two-step method involving coating with dichlorodimethylsilane followed by the nonionic surfactant Tween-20. nih.govresearchgate.net | More effective than PEG at preventing non-specific binding, simple, and inexpensive to prepare. nih.govresearchgate.net | Short DNA molecules and lipophilic dyes might bind to the detergent surface. researchgate.net |

| Protein-Based Blocking (e.g., BSA, Casein) | Incubating the sample with a solution of a purified protein to block non-specific binding sites. bio-techne.comthe-scientist.com | Simple and widely applicable. bio-techne.com | May not be effective against non-specific binding of charged dyes. chemie-brunschwig.chbiotium.com |

| Specialized Blocking Buffers (e.g., TrueBlack®) | Formulations designed to block both non-specific protein binding and background from charged dyes. chemie-brunschwig.chbiotium.com | Effectively reduces background from multiple sources, including charged dye conjugates. chemie-brunschwig.chbiotium.com | May be more expensive than traditional blocking agents. |

Wash-Free Labeling Methodologies

Traditional labeling protocols often require extensive washing steps to remove unbound fluorescent probes, which can be time-consuming and may lead to sample loss. Wash-free labeling methodologies aim to circumvent these issues by employing probes that exhibit a significant change in their fluorescence properties upon binding to the target molecule. This "turn-on" fluorescence response allows for the detection of the target without the need to remove the unbound, non-fluorescent or weakly fluorescent probes. While specific wash-free methods for Cyanine7 alkyne are still an active area of research, the principle has been demonstrated with other cyanine dyes and reactive probes. For example, some probes are designed to undergo a conformational change or a chemical reaction upon target binding, leading to a dramatic increase in fluorescence quantum yield.

Photostability Enhancement Strategies for Prolonged Imaging

A significant limitation of many fluorescent dyes, including cyanine dyes, is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. sigmaaldrich.com This can limit the duration of imaging experiments and the ability to capture dynamic processes. Several strategies have been developed to enhance the photostability of cyanine dyes.

Antioxidant-Based Photostabilization Approaches

Photobleaching often occurs through reactions with reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with molecular oxygen. researchgate.net Antioxidants can mitigate this process by quenching the excited triplet state of the dye or by scavenging ROS.

Thiol-containing compounds like β-mercaptoethanol (β-ME) have been used as photostabilizers, but their effectiveness is often limited to specific dyes like Cy3. researchgate.net More recent research has identified naturally occurring thio-imidazole amino acids, such as ergothioneine (B1671048) and 2-thiol-histidine, as highly effective photostabilizers for a broader range of cyanine dyes, including Cy5. researchgate.netacs.org These compounds exhibit a larger rate constant for photoinduced electron transfer to the cyanine triplet state compared to β-ME, efficiently quenching the excited state and preventing photobleaching. researchgate.netchemrxiv.org

Another strategy involves the covalent attachment of photostabilizing agents directly to the cyanine fluorophore. researchgate.netnih.gov Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and a vitamin E analog, Trolox, have been shown to dramatically enhance the photostability of Cy5 when conjugated in close proximity. researchgate.netnih.gov This intramolecular stabilization is thought to occur through efficient quenching of the dye's triplet state. researchgate.net

Table 2: Antioxidants for Cyanine Dye Photostabilization

| Antioxidant | Mechanism of Action | Applicable Dyes | Key Findings |

|---|---|---|---|

| β-mercaptoethanol (β-ME) | Quenches the excited triplet state of the dye. researchgate.net | Primarily effective for Cy3. researchgate.net | Less effective for Cy5 and other red-shifted cyanine dyes. researchgate.net |

| Ergothioneine | Efficiently quenches the triplet state of various cyanine dyes through photoinduced electron transfer. researchgate.netacs.org | Cy3, Cy3B, Cy5, Cy5B. researchgate.net | Provides photon budget enhancements one to two orders of magnitude greater than β-ME for some dyes. researchgate.net |

| 2-thiol-histidine (2-TH) | Similar to ergothioneine, it effectively quenches the cyanine triplet state. researchgate.net | Cy3, Cy3B, Cy5, Cy5B. researchgate.net | Demonstrates efficient quenching for a broad range of commonly used cyanine dyes. researchgate.net |

| Covalently Linked Trolox | Intramolecular quenching of the dye's triplet state. researchgate.netnih.gov | Cy5. nih.gov | Dramatically enhances photostability without altering native spectral characteristics. nih.gov |

Development of Photoreversible Probes

An alternative to preventing photobleaching is the use of photoreversible probes, which can be switched between a fluorescent "on" state and a non-fluorescent "off" state using light of different wavelengths. This allows for the recovery of the fluorescent signal after it has been diminished.

One approach to achieving photoreversibility involves the use of phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can react with cyanine dyes like Cy5 to form a non-fluorescent adduct. nih.gov This quenching reaction is reversible, and the fluorescent state of the dye can be recovered by illumination with ultraviolet light. nih.gov This on-off modulation has been successfully applied in super-resolution imaging techniques like stochastic optical reconstruction microscopy (STORM). nih.gov

Quantitative Analysis and Data Interpretation in Imaging Studies

The ultimate goal of many fluorescence imaging experiments is to obtain quantitative information about the distribution, concentration, and dynamics of the target molecule. For studies using this compound, this requires careful consideration of the data acquisition and analysis workflow.

Quantitative proteomics studies have utilized cyanine-based dyes for the fluorescent labeling of specific amino acid residues, enabling the relative and absolute quantification of proteins. aatbio.com In imaging, quantitative analysis often involves measuring the fluorescence intensity in specific regions of interest and correlating this with the concentration of the labeled molecule. However, several factors can complicate this analysis.

The photophysical properties of the dye, such as its quantum yield and molar extinction coefficient, are crucial for converting fluorescence intensity into concentration. lumiprobe.comantibodies.com These properties can be influenced by the local environment of the dye. Furthermore, the potential for photobleaching must be accounted for, as a decrease in fluorescence intensity over time could be misinterpreted as a change in the concentration of the target molecule.

For accurate quantitative analysis, it is essential to have proper controls, including samples with known concentrations of the labeled molecule to generate a calibration curve. Image analysis software is then used to measure fluorescence intensities and perform background correction. Advanced techniques, such as fluorescence correlation spectroscopy (FCS), can provide information on the concentration and diffusion dynamics of fluorescently labeled molecules at the single-molecule level. arxiv.org

Methodologies for Fluorescence Intensity Calibration

In quantitative fluorescence microscopy utilizing this compound, calibration of fluorescence intensity is a critical step to ensure that the measured signal is a reliable and accurate representation of the concentration or abundance of the labeled molecule. This process corrects for variations inherent in the imaging system and the sample itself, enabling meaningful comparisons across different samples or experiments.

A primary methodology for calibration involves creating a standard curve. researchgate.net This is achieved by preparing a series of solutions with known concentrations of this compound or a comparable stable fluorophore and measuring their fluorescence intensity under the same imaging conditions used for the experimental samples. researchgate.netnist.gov The resulting data, plotting fluorescence intensity against fluorophore concentration, provides a calibration curve that can be used to convert the intensity values from unknown samples into quantitative concentration data. For ultimate precision, this process can be refined by using lower dye concentrations and fitting the results with a second-order calibration curve. researchgate.net

Another essential technique is flat-field correction, also known as shading correction. nih.gov This method addresses the issue of non-uniform illumination across the field of view, a common artifact in microscopy where the center of the image is often brighter than the periphery. broadinstitute.org To correct for this, a reference image of a uniform, fluorescent sample (such as a solution of the dye or an autofluorescent slide) is acquired. nih.govmbfbioscience.com This image, representing the illumination profile, is then used to normalize the experimental images, typically by division, thus correcting for spatial intensity variations. nih.gov

Furthermore, the use of fluorescent calibration beads or internal standards can provide a robust method for calibration. nih.govbroadinstitute.org Fluorescent beads with a known quantum yield and stability can be included with the sample to provide a reference point for signal intensity. Similarly, co-labeling with a second, stable fluorophore can serve as an internal reference to normalize the this compound signal, correcting for variations in sample thickness or illumination. The accuracy of these calibration methods relies on the well-characterized spectral properties of the fluorophore.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 750 nm | lumiprobe.comantibodies.comomichem.com |

| Emission Maximum (λem) | 773 nm | lumiprobe.comantibodies.comomichem.com |

| Molar Extinction Coefficient (ε) | ~199,000 - 200,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comantibodies.comomichem.com |

| Fluorescence Quantum Yield (Φ) | 0.3 | lumiprobe.comantibodies.comlunanano.ca |

Comparative Analysis and Future Directions

Comparative Studies with Other Near-Infrared Fluorophores

The near-infrared (NIR) window (700-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues. nih.gov Cyanine7 (Cy7) alkyne, as a NIR fluorophore, is a valuable tool in this field. aatbio.com Its performance, however, must be considered in the context of other available fluorescent probes.

Advantages and Limitations Compared to Traditional Cy Dyes (e.g., Cy5, Cy7)

Cyanine (B1664457) dyes, including Cy5 and Cy7, are widely used fluorescent labels. interchim.fr Cy7 alkyne is an alkyne derivative of the Cy7 dye, allowing for its conjugation to molecules containing azide (B81097) groups through click chemistry. aatbio.comlumiprobe.com

Advantages of Cyanine7 Alkyne:

Near-Infrared Emission: Like its parent dye, Cy7, this compound emits in the NIR region, which is highly advantageous for in vivo imaging applications due to lower tissue autofluorescence in this spectral range. aatbio.cominterchim.fr

High Extinction Coefficient: Cyanine dyes are known for their high extinction coefficients, meaning they absorb light very efficiently, which contributes to their brightness.

Bioorthogonal Conjugation: The alkyne group allows for highly specific and efficient covalent attachment to azide-modified biomolecules via click chemistry. interchim.frlumiprobe.com This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. lumiprobe.comwikipedia.org

Limitations:

Photostability: A significant limitation of cyanine dyes, including Cy7 derivatives, is their susceptibility to photobleaching and oxidation, particularly in the presence of oxygen and ozone. researchgate.net This can limit their use in experiments requiring long-term imaging.

Solubility: Non-sulfonated cyanine dyes, including some forms of this compound, can have limited water solubility, sometimes requiring the use of organic co-solvents like DMSO or DMF for conjugation reactions in aqueous buffers. lumiprobe.comaxispharm.com Sulfonated versions of cyanine dyes exhibit improved water solubility. interchim.frinterchim.fr

Table 1: Comparison of this compound with Traditional Cyanine Dyes

| Feature | This compound | Cy5 | Cy7 |

|---|---|---|---|

| Excitation Max (nm) | ~750 antibodies.com | ~650 interchim.fr | ~749 lubio.ch |

| Emission Max (nm) | ~773-776 lubio.chantibodies.com | ~670 interchim.fr | ~776 lubio.ch |

| Key Advantage | Bioorthogonal conjugation via alkyne group lumiprobe.com | Popular for multiplexing with other fluorophores interchim.fr | NIR emission for in vivo imaging interchim.fr |

| Key Limitation | Potential for photobleaching and oxidation | Shorter wavelength than ideal for deep tissue imaging | Susceptible to radiobleaching researchgate.net |

Evaluation Against Other Alkyne-Functionalized Probes (e.g., Alexa Fluor Alkyne)

The development of alkyne-functionalized fluorophores has expanded the toolkit for bioorthogonal labeling. A comparison with other probes, such as the Alexa Fluor series, is crucial for selecting the appropriate tool for a given application.

This compound vs. Alexa Fluor Alkyne:

Spectral Range: this compound operates in the NIR range, which is beneficial for reducing background fluorescence in biological samples. axispharm.com The Alexa Fluor family offers a wide range of dyes across the spectrum, including some in the far-red and NIR regions, like Alexa Fluor 750, which is spectrally similar to Cy7. axispharm.com

Brightness and Photostability: Alexa Fluor dyes are generally known for their exceptional brightness and photostability compared to many traditional dyes. While Cy7 offers a high extinction coefficient, its quantum yield and photostability can be lower in comparison. lubio.ch

pH Sensitivity: Some Alexa Fluor dyes are designed to be less sensitive to pH changes, which can be an advantage in certain cellular environments. axispharm.com IR 750, an analog of Alexa Fluor 750, is noted to be pH-insensitive from pH 4 to 10. axispharm.com

Water Solubility: Both dye families offer sulfonated versions to improve water solubility, which is critical for biological applications. interchim.frmedchemexpress.com

Table 2: Evaluation of Alkyne-Functionalized Probes

| Probe | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| This compound | ~750 antibodies.com | ~773-776 lubio.chantibodies.com | NIR emission, high extinction coefficient. interchim.frantibodies.com |

| Alexa Fluor 750 Alkyne analog (IR 750 Alkyne) | 756 axispharm.com | 776 axispharm.com | Bright, water-soluble, pH-insensitive. axispharm.com |

| BP Fluor 647 Alkyne | ~650 medchemexpress.com | Not specified | Bright, highly water-soluble due to four sulfonate groups. medchemexpress.com |

Advancements in Bioorthogonal Reaction Methodologies

The utility of this compound is intrinsically linked to the efficiency and biocompatibility of the bioorthogonal reactions used for its conjugation.

Development of Catalyst-Free Click Chemistries

The classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction. interchim.fr However, the cytotoxicity of the copper catalyst limits its application in living cells. wikipedia.orginterchim.fr This has driven the development of catalyst-free alternatives.

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a copper catalyst. interchim.frlumiprobe.com This approach circumvents the issue of copper toxicity. wikipedia.org Consequently, Cyanine7 has been functionalized with DBCO to enable its use in copper-free click chemistry for applications in living systems. lumiprobe.com

Integration with Advanced Chemoenzymatic Strategies

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.netnih.gov This approach can be used to introduce the alkyne or azide handle onto specific biomolecules with high selectivity. For instance, enzymes can be used to incorporate modified monosaccharides containing an alkyne group into glycans. nih.gov Subsequently, this compound can be "clicked" onto these tagged biomolecules, enabling their visualization and study. This integration allows for the site-specific labeling of complex biological structures that would be difficult to achieve through purely chemical methods. researchgate.netnih.gov

Emerging Research Avenues and Preclinical Translational Potential

The unique properties of this compound position it for a range of emerging research and preclinical applications.

In Vivo Imaging: As a NIR fluorophore, this compound is well-suited for non-invasive in vivo imaging. aatbio.comlumiprobe.com Its ability to be conjugated to targeting ligands, such as peptides or antibodies, allows for the visualization of specific cell types or biological processes within a living organism. researchgate.net This has significant potential for preclinical studies in areas like oncology, where it can be used to track tumor-targeting probes. researchgate.netbiorxiv.org

Targeted Drug Delivery: The click chemistry handle on this compound can be used to attach it to drug delivery systems, such as nanoparticles or polymers. This allows for the tracking of these delivery vehicles in vivo to assess their biodistribution and target accumulation. biorxiv.org

Multiplexed Imaging: The distinct spectral properties of Cyanine7 allow it to be used in combination with other fluorophores for multiplexed imaging, enabling the simultaneous visualization of multiple targets or processes. interchim.fr

Fluorescence-Guided Surgery: NIR fluorescence imaging is a promising tool for real-time surgical guidance. Probes labeled with Cyanine7 derivatives can help surgeons to better visualize tumor margins and other critical structures during surgery. researchgate.net

The continued development of brighter, more photostable NIR fluorophores and more efficient bioorthogonal reactions will further expand the applications of this compound and similar probes in both basic research and translational medicine. nih.gov

Expansion into Multiplexed Imaging and Diagnostics Research

The unique spectral properties of Cyanine7 (Cy7), a near-infrared (NIR) fluorophore, position it as a valuable tool for multiplexed imaging and advanced diagnostics. aatbio.com Its terminal alkyne group is particularly significant, enabling its conjugation to a variety of azide-containing molecules through copper-catalyzed click chemistry. lumiprobe.comlumiprobe.com This capacity for straightforward and specific covalent bond formation allows researchers to label multiple distinct biological targets within a single experiment.

In multiplexed imaging, this compound is often used in concert with other fluorescent dyes that have different spectral characteristics, such as Cyanine3 and Cyanine5. axispharm.com By using a panel of probes, each targeting a specific molecule and labeled with a spectrally distinct fluorophore, researchers can simultaneously visualize multiple cellular components or processes. The alkyne functionalization is crucial for creating these complex, multi-labeled oligonucleotide probes, which can be designed to carry two or even three different labels for sophisticated imaging applications. lumiprobe.com This methodology is highly effective for applications like fluorescence microscopy and flow cytometry, providing bright, stable, and distinct signals for comprehensive analysis. axispharm.com

The development of probes based on this compound and other cyanine dyes facilitates the simultaneous detection of several biomolecular targets in complex assays, a critical need in modern diagnostics and molecular biology research. axispharm.comresearchgate.net

Table 1: Spectrally-Distinct Cyanine Dyes for Multiplexing Applications

| Dye Name | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Range | Common Role in Multiplexing |

| Cyanine3 | ~550 | ~570 | Visible (Orange) | Often paired with Cy5 |

| sulfo-Cyanine3.5 | ~576 | ~603 | Visible (Orange-Red) | Used as a FRET donor with Cyanine5 lumiprobe.com |

| Cyanine5 | ~649 | ~670 | Far-Red | Common acceptor for Cy3; used in multi-color analysis |

| Cyanine7 | ~750 | ~773 | Near-Infrared (NIR) | Used for deep-tissue and in vivo imaging; paired with visible-range dyes aatbio.comantibodies.com |

| Cyanine7.5 | ~788 | ~808 | Near-Infrared (NIR) | Ideal for in vivo imaging with minimal background interference axispharm.com |

Role in Image-Guided Preclinical Interventions

This compound plays a pivotal role in the development of molecular imaging probes for image-guided preclinical interventions, particularly in the context of cancer research. researchgate.netresearchgate.net The near-infrared fluorescence of Cy7 offers significant advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence compared to visible-light fluorophores. researchgate.net The alkyne group facilitates the stable conjugation of the Cyanine7 dye to a wide array of targeting molecules, such as antibodies, peptides, and other ligands that can specifically recognize and bind to biomarkers on diseased cells. researchgate.net

This "targeted fluorescence imaging" strategy allows for the high-contrast visualization of tumors, guiding surgical resections and other therapeutic interventions in preclinical animal models. researchgate.netresearchgate.net For instance, research has demonstrated the use of a Cyanine7-conjugated antibody (COC183B2-Cy7) to successfully image ovarian cancer xenografts in vivo, with the probe accumulating primarily in the tumor tissue. researchgate.net Similarly, heptamethine cyanine dyes like Cy7 are widely used to label small molecules and proteins for preclinical fluorescence image-guided surgery, as they have shown a tendency to localize in various solid tumor tissues. researchgate.netresearchgate.net

The ability to create highly specific and brightly fluorescent probes using this compound allows for real-time, high-resolution optical feedback during preclinical procedures, enhancing the precision of tumor detection and removal. researchgate.net

Table 2: Examples of Cyanine7 Conjugates in Preclinical Research